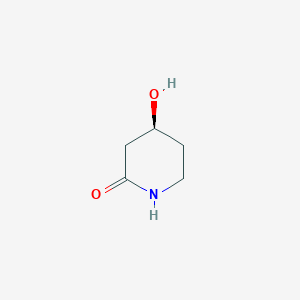

(S)-4-Hydroxypiperidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

(4S)-4-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCAKTIAKXMBQF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)C[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473408 | |

| Record name | (S)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476014-92-3 | |

| Record name | (S)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4 Hydroxypiperidin 2 One and Its Derivatives

General Strategies for Piperidinone Synthesis

The construction of the piperidinone scaffold is a cornerstone of synthetic organic chemistry due to its prevalence in a wide array of biologically active compounds. rsc.orgrsc.org General strategies often involve cyclization reactions, which can be broadly categorized. Intramolecular cyclizations are a common approach, utilizing various reactions such as the Dieckmann cyclization of β-keto esters, aza-Michael-Michael annulations, and reductive amination of dicarbonyl compounds. youtube.comucl.ac.uk For instance, 4-piperidones can be synthesized from primary amines and acrylates via an intramolecular Claisen condensation followed by decarboxylation. youtube.com

Another significant strategy involves multicomponent reactions, where three or more starting materials combine in a single pot to form the piperidinone ring, offering efficiency and molecular diversity. mdpi.com Additionally, the reduction of pyridone precursors is a viable route to piperidinones. youtube.com The choice of synthetic route is often dictated by the desired substitution pattern on the piperidinone ring and the availability of starting materials.

Stereocontrolled Synthesis

Achieving specific stereochemistry in the synthesis of substituted piperidinones is crucial for their application in pharmaceuticals. Stereocontrolled synthesis aims to control the relative and absolute configuration of stereocenters within the molecule. rsc.orgrsc.orgacs.org Diastereoselective methods are frequently employed to this end. For example, the Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones has been shown to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov This method, when combined with proline-catalyzed asymmetric Mannich reactions, provides a powerful tool for creating stereochemically rich piperidinone structures. nih.gov

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, D-arabinopyranosylamine has been used as a chiral auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent transformations of these intermediates allow for the synthesis of variously substituted piperidine (B6355638) derivatives with controlled stereochemistry. cdnsciencepub.com The stereodivergent synthesis of all four stereoisomers of diethyl 4-hydroxyphosphopipecolate has been achieved starting from the chiral building block ethyl (R)-4-cyano-3-hydroxybutanoate, highlighting the power of using chiral precursors to control stereochemistry. thieme-connect.deresearchgate.net

Enantioselective Approaches

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. For a chiral molecule like (S)-4-hydroxypiperidin-2-one, this is of paramount importance. Several key enantioselective strategies have been developed.

Chiral Pool Strategy (e.g., amino acids)

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are particularly valuable in this regard for the synthesis of chiral nitrogen-containing heterocycles. researchgate.netbaranlab.org For instance, L-serine has been employed as a chiral starting material for the synthesis of iminosugars containing a piperidinone ring. nih.govresearchgate.net Aspartic acid has also been investigated as a starting material for the synthesis of piperidones, offering a green chemistry approach by replacing ammonia (B1221849). researchgate.netacs.org The inherent chirality of the amino acid is transferred to the final product, providing an efficient route to enantiomerically pure compounds.

| Starting Material | Target Compound/Intermediate | Key Reaction | Reference |

| L-Serine | Iminosugars with piperidinone ring | Stereoselective sulfur ylide cyclopropanation | nih.govresearchgate.net |

| Aspartic Acid | Piperidones | Replacement of ammonia in synthesis | researchgate.netacs.org |

Chiral Catalysis (e.g., Rh(I) catalyzed asymmetric hydrogenation)

Chiral catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Rhodium(I)-catalyzed asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates. nih.govwiley-vch.de This method has been successfully applied to the asymmetric hydrogenation of various unsaturated precursors to afford chiral piperidine derivatives. nih.gov For example, rhodium catalysts with chiral ligands have been used for the asymmetric hydrogenation of pyridones to produce chiral piperidinones. rug.nlclockss.org The choice of the chiral ligand is critical in determining the enantioselectivity of the reaction. wiley-vch.de

| Catalyst System | Substrate Type | Product Type | Enantioselectivity | Reference |

| [Rh(COD)Binapine]BF4 | 2-Pyridine ketones | Chiral 2-pyridine-aryl/alkyl alcohols | Up to 99% ee | nih.gov |

| Rhodium(I) with ferrocene (B1249389) ligand | Unsaturated substituted piperidinones | cis-configured 2,4-disubstituted 1-alkylpiperidines | High | mdpi.com |

Biocatalytic Approaches (e.g., (S)-hydroxynitrile lyase, Sphingomonas sp. HXN-200)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo- and regioselectivity. mdpi.commdpi.com This approach offers a green and efficient alternative to traditional chemical methods. Engineered proline hydroxylases, for example, have been developed to selectively hydroxylate L-pipecolic acid to produce hydroxypipecolic acid derivatives with high diastereomeric excess. google.com While specific biocatalytic routes directly to this compound are not extensively detailed in the provided context, the principles of biocatalysis are highly applicable. Enzymes like hydroxynitrile lyases are known for their ability to catalyze the enantioselective addition of cyanide to aldehydes, a key step in the synthesis of chiral building blocks. The use of microorganisms such as Sphingomonas sp. in biocatalytic reductions and other transformations is also a well-established strategy in asymmetric synthesis. mdpi.com

Classical Resolution Techniques

Classical resolution is a traditional method for separating a racemic mixture into its individual enantiomers. mdpi.comrsc.org This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. onyxipca.com Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. mdpi.comlcms.cz After separation, the resolving agent is removed to yield the pure enantiomers. This method, while often effective, has the significant drawback that the maximum yield for the desired enantiomer is 50%. rsc.org However, it remains a widely used technique, especially on an industrial scale, when asymmetric synthesis routes are challenging or costly. rsc.orgonyxipca.com

Specific Synthetic Routes to 4-Hydroxypiperidin-2-one Isomers

The synthesis of specific isomers of 4-hydroxypiperidin-2-one is crucial for developing stereochemically defined pharmaceutical agents. Various strategies have been developed to access these isomers with high levels of control.

Synthesis from 2-Piperidinone

One approach to synthesizing derivatives of 4-hydroxypiperidin-2-one involves the modification of a pre-existing 2-piperidinone core. nih.gov For instance, a tandem dual C-H oxidation of N-benzyl-4-hydroxy-piperidine using a TEMPO oxoammonium cation in the presence of sodium chlorite (B76162) and sodium hypochlorite (B82951) can yield an alkoxyamine lactam, which is a precursor to 4-hydroxypiperidin-2-one derivatives. mdpi.com Biocatalytic methods have also been employed, where microorganisms like Sphingomonas sp. HXN-200 can achieve regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones and piperidin-2-ones to produce the desired (S)-4-hydroxy derivatives. researchgate.net Furthermore, a series of multipotent 2-piperidone (B129406) derivatives have been designed and synthesized for potential therapeutic applications. nih.gov

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of unsaturated rings, including the piperidinone scaffold. wikipedia.org This method is particularly valued for its ability to form 5- to 30-membered rings and its tolerance of various functional groups. wikipedia.orgorganic-chemistry.org RCM has been successfully applied to the synthesis of complex nitrogen heterocycles, with advancements in catalyst design enabling reactions with lower catalyst loadings and shorter reaction times. nih.gov The reaction typically involves the intramolecular metathesis of two terminal alkenes, catalyzed by metal complexes, often ruthenium-based, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org This strategy has been instrumental in the synthesis of numerous natural products and therapeutic agents containing nitrogen heterocycles. nih.govdrughunter.com

Deconstructive Lactamization of Piperidines

A novel, transition-metal-free approach for synthesizing lactams involves the deconstructive lactamization of piperidines. researchgate.netnih.gov This method utilizes 3-alkoxyamino-2-piperidones, prepared from piperidines via a dual C(sp³)–H oxidation, as key intermediates. researchgate.net The process proceeds through a tandem sequence involving oxidative deamination to a 3-keto-2-piperidone, followed by a regioselective Baeyer-Villiger oxidation. This forms an N-carboxyanhydride intermediate that undergoes a spontaneous and concerted decarboxylative intramolecular translactamization. researchgate.netresearchgate.net This strategy offers an environmentally friendly alternative to traditional metal-catalyzed methods. researchgate.net For example, an enantioenriched compound was converted to (S)-4-hydroxy-2-pyrrolidinone, demonstrating the utility of this method in accessing valuable chiral synthons. mdpi.com

Reductive Amination of Nitriles

Reductive amination of nitriles provides another pathway to piperidine derivatives. This reaction can be part of a cascade process to form cyclic structures. For example, the intramolecular reductive amination of hydroxylamines can lead to piperidine intermediates. researchgate.net In some cases, this method can be initiated by the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. researchgate.net The scope of this reaction is broad, allowing for the synthesis of primary, secondary, and tertiary amines. researchgate.net While not a direct synthesis of this compound, this method is fundamental in creating the piperidine core structure from acyclic precursors. mdpi.compurdue.edu

Approaches to Specific Stereoisomers (e.g., (R)-4-Hydroxypiperidin-2-one, (S)-N-BOC-3-hydroxypiperidine)

The synthesis of specific stereoisomers is paramount for pharmaceutical applications. The (R)-isomer of 4-hydroxypiperidin-2-one can be accessed through stereodivergent synthesis strategies. For instance, (R)-4-hydroxypiperidin-2-one serves as a chiral N-acyliminium ion precursor, which can undergo nucleophilic addition with triethyl phosphite (B83602) to yield diastereomeric products. These can then be separated and further modified to obtain other stereoisomers. researchgate.netthieme-connect.com

For the synthesis of (S)-N-BOC-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, biocatalytic methods are prominent. mdpi.com Ketoreductases, often co-expressed with glucose dehydrogenase for cofactor regeneration, are used for the asymmetric reduction of N-Boc-3-piperidone. mdpi.comnih.gov This enzymatic approach offers high conversion rates and excellent optical purity. mdpi.com Chemical methods, such as chiral resolution of 3-hydroxypiperidine (B146073) using L-camphorsulfonic acid followed by Boc protection, have also been developed. google.com

Synthesis of 4-Hydroxypiperidin-2-one with Diverse Substituents

Various methods allow for the introduction of diverse substituents onto the 4-hydroxypiperidin-2-one scaffold. Dieckmann cyclization of appropriately substituted β-amino esters is a convenient method for preparing substituted piperidine-2,4-diones, which can then be reduced to the corresponding 4-hydroxypiperidin-2-ones. core.ac.uk This strategy has been used to synthesize analogs of natural alkaloids. core.ac.uk

Another powerful technique is the copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. acs.orgnih.gov This method provides highly diastereoselective access to 4-hydroxypiperidin-2-ones. By combining this with proline-catalyzed asymmetric Mannich reactions, it is possible to synthesize more highly functionalized and enantiomerically enriched piperidin-2-ones and hydroxylated piperidines. acs.org

Below is a table summarizing various synthetic approaches to substituted 4-hydroxypiperidin-2-ones.

| Method | Key Reagents/Steps | Product Type | Key Features | Reference(s) |

| Dieckmann Cyclization | β-amino esters, base | Substituted piperidine-2,4-diones | Access to a variety of congeners | core.ac.uk |

| Reductive Aldol Cyclization | α,β-unsaturated amides, ketones, Cu(I) catalyst | Diastereomerically enriched 4-hydroxypiperidin-2-ones | High diastereoselectivity | acs.orgnih.gov |

| Asymmetric Mannich Reaction | Proline catalyst | Enantiomerically enriched precursors | Enables enantioselective synthesis | acs.org |

| Claisen-Schmidt Condensation | N-benzyl-4-piperidinone, aromatic aldehydes | α,β-unsaturated carbonyl based piperidinones | "One-pot" synthesis | acgpubs.org |

| Mannich-type reaction | N-substituted piperidines, aldehydes, secondary amines | N-substituted piperidine derivatives | Synthesis of compounds with potential antimicrobial activity | jocpr.com |

Preparation of this compound from Precursors

The synthesis of this compound from acyclic or heterocyclic precursors involves strategic bond formations to construct the piperidinone ring with the desired stereochemistry at the C4 position. Key methodologies include the formation of cyanohydrin intermediates followed by cyclization, and the direct hydroxylation of piperidinone precursors.

Via Cyanohydrin Formation

A chemoenzymatic approach has been successfully employed for the synthesis of the constitutional isomer, (S)-5-hydroxypiperidin-2-one, which highlights the potential of cyanohydrin chemistry for accessing hydroxypiperidinones. This strategy hinges on the enantioselective formation of a cyanohydrin from an appropriate precursor, followed by reductive cyclization.

In a notable synthesis, an enantioselective biocatalytic method using an (S)-hydroxynitrile lyase (HNL) facilitates the formation of a key cyanohydrin intermediate. This is followed by a hydrogenation step to yield the target hydroxypiperidinone. By carefully selecting the reaction conditions for the hydrogenation, it is possible to achieve either a reductive amination of the nitrile group to form bicyclic N,N-acetals or the N-alkylated 5-hydroxypiperidinone from the same cyanohydrin intermediate.

The key transformation involves the conversion of a cyanohydrin, specifically (S)-4-(tert-butyldimethylsilyloxy)pentanenitrile, into (S)-5-(tert-butyldimethylsilyloxy)piperidin-2-one. This is achieved through hydrogenation in the presence of a Raney Nickel catalyst and triethylamine (B128534) in methanol. The reaction proceeds under a hydrogen atmosphere and, after filtration and concentration, yields the desired piperidinone ring.

Table 1: Chemoenzymatic Synthesis of a Protected (S)-5-Hydroxypiperidin-2-one via a Cyanohydrin Intermediate

| Precursor | Reagents and Conditions | Product |

| (S)-4-(tert-butyldimethylsilyloxy)pentanenitrile | H₂, Raney Nickel, Et₃N, MeOH, 3 h | (S)-5-(tert-butyldimethylsilyloxy)piperidin-2-one |

While this specific example leads to the 5-hydroxy isomer, the principle of employing an enantiopure cyanohydrin as a precursor for the stereocontrolled synthesis of hydroxypiperidinones is a valuable strategy that could be adapted for the synthesis of this compound.

Through Hydroxylation of Piperidin-2-ones

Direct hydroxylation of a pre-formed piperidin-2-one ring at the C4 position presents a more direct route to 4-hydroxypiperidin-2-ones. Biocatalysis, particularly using microbial whole-cell systems, has emerged as a powerful tool for this transformation due to its high regio- and stereoselectivity. It is important to note that the hydroxylation of a pyrrolidin-2-one (a five-membered ring) to yield a piperidin-2-one (a six-membered ring) is not a direct hydroxylation reaction but would involve ring expansion. Therefore, the focus here is on the hydroxylation of piperidin-2-one precursors.

The microorganism Sphingomonas sp. HXN-200 has been identified as an effective biocatalyst for the hydroxylation of N-substituted piperidin-2-ones. This strain exhibits high activity and excellent regioselectivity, affording the corresponding (R)-4-hydroxy-piperidin-2-ones. While this produces the opposite enantiomer to the subject of this article, it demonstrates the feasibility of direct, stereoselective C-H oxidation on the piperidinone core.

The hydroxylation of N-benzyl piperidin-2-one and N-tert-butoxycarbonyl piperidin-2-one using Sphingomonas sp. HXN-200 resulted in the formation of the corresponding (R)-4-hydroxy derivatives with moderate enantiomeric excess. High-yield preparations of these (R)-4-hydroxy-piperidin-2-ones have been demonstrated in both shaking flask and bioreactor setups.

Table 2: Biocatalytic Hydroxylation of N-Substituted Piperidin-2-ones with Sphingomonas sp. HXN-200

| Substrate | Product | Enantiomeric Excess (ee) |

| N-benzyl piperidin-2-one | (R)-4-hydroxy-N-benzyl piperidin-2-one | 31% |

| N-tert-butoxycarbonyl piperidin-2-one | (R)-4-hydroxy-N-Boc-piperidin-2-one | 68% |

This biocatalytic hydroxylation showcases a promising route for the synthesis of 4-hydroxypiperidin-2-ones. Further enzyme evolution and optimization of reaction conditions could potentially lead to the development of a biocatalyst capable of producing the (S)-enantiomer with high selectivity.

Structure Activity Relationship Sar Studies of S 4 Hydroxypiperidin 2 One Derivatives

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of pharmacological activity, as biological systems like protein-binding sites are inherently chiral. thieme-connect.comthieme-connect.com For derivatives of (S)-4-Hydroxypiperidin-2-one, the three-dimensional arrangement of atoms significantly affects their interaction with biological targets, influencing efficacy and selectivity.

The introduction of chiral centers onto the piperidine (B6355638) ring is a key strategy for modulating the pharmacological profile of its derivatives. thieme-connect.com Chiral modifications can enhance biological activity and selectivity, improve physicochemical properties, and lead to a better fit within the target protein's binding pocket. thieme-connect.comresearchgate.net For instance, in the development of analogues of Donepezil (B133215), a drug used for Alzheimer's disease, chiral modifications on the piperidine moiety were explored to enhance acetylcholinesterase (AChE) inhibition. nih.govacs.org Studies have shown that adding substituents to the piperidine ring can be beneficial for increasing biological activity. nih.govacs.org The presence of a chiral N-α-phenylethyl moiety, for example, is a modification used to conduct more precise SAR analyses for this class of compounds. nih.gov

The introduction of a chiral center can also influence physicochemical properties such as solubility. In the development of measles virus inhibitors, introducing a substituent at the 2-position of the piperidine ring was shown to effectively enhance aqueous solubility while maintaining potent inhibitory activity. thieme-connect.com

The absolute configuration of chiral centers is a determining factor in biological activity. Different enantiomers of the same compound can exhibit vastly different pharmacological profiles. Research on sigma (σ) receptor ligands based on a 4-hydroxypiperidine (B117109) core demonstrated that the absolute stereochemistry dictates whether a compound acts as an agonist or an antagonist. researchgate.net For example, the trans-(+)-1d derivative behaved as a σ1 agonist, while its enantiomer, trans-(−)-1d, and the corresponding cis diastereomers, acted as σ1 antagonists. researchgate.net

The enantioselective synthesis of piperidinone derivatives, such as (S)-3-hydroxypiperidin-2-one, is crucial for accessing specific chiral building blocks for drug discovery, underscoring the importance of controlling the absolute configuration to achieve desired biological effects. The synthesis of enantiomerically pure analogues is often a key step in optimizing receptor affinity and selectivity. researchgate.net

Derivatization Strategies for Enhanced Bioactivity

Derivatization is the process of chemically modifying a compound to produce new compounds with different properties. For the this compound scaffold, derivatization is a primary method for enhancing bioactivity, selectivity, and pharmacokinetic properties. ddtjournal.comresearchgate.net

Modifying the piperidinone ring by adding or changing substituents at its various positions is a common strategy to fine-tune pharmacological activity. The nitrogen at position 1, the carbon atoms at positions 2, 3, and the hydroxyl-bearing carbon at position 4 are all targets for substitution.

Position 1 (Nitrogen): The nitrogen atom is frequently substituted, often with benzyl (B1604629) or other aryl groups, which can enhance lipophilicity and influence the compound's ability to cross biological membranes. ontosight.ai In a series of cholinesterase inhibitors, an N-benzylpiperidine moiety was found to contribute significantly to inhibitory potency. acgpubs.org

Positions 2 and 6: Aromatic substitutions at positions 2 and/or 6 have been shown to be important for the biological activity of piperidone systems. jksus.org In some antioxidant compounds, diaryl substitutions at positions C2 and C6 were found to confer promising activity. scispace.com

Position 4 (Hydroxyl Group): The hydroxyl group at position 4 is a key feature, contributing to the molecule's polarity and potential for hydrogen bonding. cymitquimica.com Probing the role of this group by replacing it with others, such as azido, amino, fluoro, or keto groups, is a strategy used to explore the SAR of sphingosine (B13886) kinase inhibitors derived from a 4-hydroxypiperidine core. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of piperidinone derivatives based on published research.

| Position of Substitution | Substituent Type | Resulting Biological Activity | Reference Compound Class |

| 1 | N-benzyl | Enhanced AChE inhibitory potency | Cholinesterase Inhibitors |

| 2, 6 | Diaryl groups | Promising antioxidant activity | Antioxidants |

| 3, 5 | Benzylidene with nitro group | Highest AChE inhibitory activity | Cholinesterase Inhibitors |

| 4 | Replacement of -OH | Modulation of sphingosine kinase inhibition | SK Inhibitors |

The this compound scaffold frequently serves as a structural motif that is incorporated into more complex molecules to impart favorable properties. nih.govacs.org This approach is common in the development of drugs where the piperidine ring is essential for binding to the target.

For example, the 4-piperidone (B1582916) scaffold is a key building block in the synthesis of Donepezil analogues. nih.govacs.org Analysis of how donepezil binds to its target, acetylcholinesterase, suggests that the binding pocket could accommodate additional substituents on the piperidine ring, potentially leading to an improved pharmacological profile. acs.org Similarly, 4-hydroxypiperidine has been incorporated into sphingosine kinase inhibitors, where it functions as the polar headgroup of the molecule. nih.gov In other research, spirocyclic structures have been created that incorporate the piperidinone ring, a modification that was found to be critical for the biological activity of certain IκB kinase inhibitors. nih.gov

Fragment-based drug design (FBDD) is a drug discovery paradigm that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. gardp.orgopenaccessjournals.com These fragments are then optimized and grown or merged to produce a lead compound with higher affinity and selectivity. nih.gov

The this compound core is an ideal candidate for FBDD due to its small size and desirable chemical properties. openaccessjournals.com It can serve as a starting fragment that fits into a binding pocket, with subsequent chemical modifications guided by structural information from techniques like X-ray crystallography or NMR spectroscopy. nih.gov Medicinal chemistry efforts in developing Donepezil analogues have utilized ligand-based and fragment-based design methodologies to generate new hits. nih.govacs.org The process often involves deconstructing known active ligands into their core fragments and then reconstructing novel scaffolds, a strategy that has proven effective in discovering new drug candidates. nih.gov

Pharmacological Target Interactions and Mechanisms

Derivatives of the 4-hydroxypiperidine core have demonstrated a wide range of pharmacological activities by interacting with various biological targets, including enzymes and receptors, and modulating key cellular processes.

Carbonyl Reductase 1 (CBR1) Inhibition

Certain derivatives incorporating a 4-hydroxypiperidine moiety have been identified as potent inhibitors of Carbonyl Reductase 1 (CBR1). researchgate.netnih.gov CBR1 is an enzyme that plays a significant role in cellular defense against oxidative stress by metabolizing reactive lipid aldehydes. nih.gov It is also involved in the metabolism of various xenobiotics, including anthracycline anticancer drugs like doxorubicin (B1662922) (DOX). Inhibition of CBR1 is a therapeutic strategy aimed at preventing the cardiotoxic side effects of these drugs and overcoming cancer cell resistance. researchgate.netrsc.org

Research into synthetic cinnamamide (B152044) derivatives revealed that compounds featuring a 4-hydroxypiperidine ring can effectively inhibit CBR1. researchgate.netnih.gov A comparative study of two such derivatives demonstrated a clear structure-activity relationship.

Table 1: CBR1 Inhibition by 4-Hydroxypiperidine Derivatives

| Compound | Name | CBR1 Inhibition |

|---|---|---|

| 1a | (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one | Strong nih.gov |

| 1b | (2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | Weaker than 1a nih.gov |

The stronger CBR1 inhibition by compound 1a compared to 1b was correlated with a more profound protective effect on cardiomyocytes and a greater ability to chemosensitize cancer cells to doxorubicin. nih.gov This highlights the influence of the substituent on the cinnamoyl portion of the molecule in dictating the potency of CBR1 inhibition.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. researchgate.netnih.govmdpi.com While nitrogen-containing heterocyclic compounds are common scaffolds for AChE inhibitors, specific studies focusing on this compound derivatives as direct AChE inhibitors were not prominent in the reviewed literature. Research in this area has tended to focus on other classes of molecules, such as those based on tacrine (B349632) or lupinine. nih.govmdpi.com

The 4-anilidopiperidine structure is the cornerstone of the fentanyl class of synthetic opioids, which are potent agonists of the μ-opioid receptor (μOR). nih.gov The piperidine ring is essential for this interaction. Molecular modeling and binding assays have shown that a key interaction involves the protonated nitrogen of the piperidine ring forming an ionic bond with the aspartate residue D147 in the receptor's binding pocket. mdpi.com

SAR studies on fentanyl derivatives have demonstrated that substitutions on the piperidine ring significantly impact binding affinity for the μOR. mdpi.com

Table 2: Influence of Piperidine Ring Substituents on μ-Opioid Receptor Affinity of Fentanyl Derivatives

| Compound | Piperidine N-Substituent | Piperidine C4-Substituent | μOR Affinity (IC50, nM) |

|---|---|---|---|

| Fentanyl | Phenethyl | N-phenylpropanamide | 1.1 mdpi.com |

| Carfentanil | Phenethyl | 4-carbomethoxy | 0.19 mdpi.com |

| Sufentanil | Phenethyl | 4-methoxymethyl | 0.40 mdpi.com |

| Alfentanil | 1-[2-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)ethyl] | 4-methoxymethyl | 38.9 mdpi.com |

| Remifentanil | 2-methoxycarbonylethyl | 4-carbomethoxy | 0.60 mdpi.com |

Data from radioligand competitive binding assays. mdpi.com

These data show that small, electron-withdrawing groups at the C4-position of the piperidine ring, such as in carfentanil and remifentanil, can lead to exceptionally high affinity. mdpi.com In addition to the μ-opioid receptor, certain 4-hydroxypiperidine derivatives have also been found to interact with sigma (σ) receptors, suggesting a potential for developing ligands with mixed pharmacological profiles. researchgate.netscielo.br

Derivatives of 4-hydroxypiperidine have been shown to modulate several fundamental biological processes that are implicated in both health and disease.

Inflammation

Cinnamamide derivatives bearing a 4-hydroxypiperidine moiety have been found to limit the inflammatory response in RAW 264.7 macrophage cells. researchgate.net This anti-inflammatory activity is a key component of their potential therapeutic value, particularly in contexts where inflammation contributes to disease pathology. The ability of such compounds to reduce the production of pro-inflammatory mediators is a significant finding. nih.gov

Autophagy

Autophagy is a cellular process for degrading and recycling cellular components, playing a critical role in maintaining homeostasis. researchgate.net The same cinnamamide derivatives of 4-hydroxypiperidine that inhibit CBR1 were also found to moderate the autophagy process. researchgate.net The modulation of autophagy is an increasingly recognized mechanism of action for various therapeutic agents, and its role in the cellular response to these derivatives suggests a complex mechanism of action. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species are highly reactive molecules that can cause cellular damage when produced in excess, a condition known as oxidative stress. nih.govfrontiersin.org Cinnamamide derivatives with a 4-hydroxypiperidine group, particularly compound 1a , were shown to reduce doxorubicin-induced ROS generation in cardiomyocytes. researchgate.netnih.gov This effect is likely linked to their ability to inhibit CBR1, an enzyme that protects cells from oxidative damage by detoxifying reactive aldehydes. nih.gov By reducing ROS levels, these compounds can mitigate cellular damage and protect tissues from oxidative injury. researchgate.net

Applications of S 4 Hydroxypiperidin 2 One in Drug Discovery and Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The unique stereochemistry and functional groups of (S)-4-Hydroxypiperidin-2-one make it a sought-after precursor in the synthesis of a wide array of pharmaceutical agents. Its piperidine (B6355638) core is a common feature in many centrally active drugs, and the hydroxyl group offers a convenient handle for introducing further chemical diversity.

This compound is instrumental in the development of analogues of Donepezil (B133215), a primary medication used for the symptomatic treatment of Alzheimer's disease. The piperidine ring system is recognized as the key pharmacophore group responsible for the drug's acetylcholinesterase (AChE) inhibitory activity. hilarispublisher.com Consequently, this scaffold is crucial for designing novel cholinesterase inhibitors. hilarispublisher.com

Researchers have designed and synthesized new series of Donepezil analogues that act as multi-target-directed ligands (MTDLs), aiming to inhibit both acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), two key enzymes implicated in the progression of Alzheimer's disease. nih.govnih.gov By modifying the core structure, which can be derived from piperidine-based precursors, scientists have developed compounds with significantly enhanced inhibitory potency compared to Donepezil itself. nih.gov For instance, one synthesized analogue demonstrated potent dual inhibition, suggesting its potential as a lead compound for further optimization in Alzheimer's therapy. nih.gov

Table 1: Inhibitory Activity of Donepezil Analogue

| Compound | hAChE IC₅₀ (nM) | BACE-1 IC₅₀ (nM) |

|---|---|---|

| Donepezil | 6.21 | 194 |

| Compound 4 | 4.11 | 18.3 |

Data sourced from Bioorganic Chemistry. nih.gov

The 4-hydroxypiperidinone scaffold is a foundational component in the synthesis of compounds with potential antiviral and antitumor properties. The core structure is utilized to build more complex molecules designed to interact with biological targets associated with cancer and viral infections.

For example, a series of indeno[1,2-c]quinoline derivatives incorporating a 6-(4-hydroxypiperidin-1-yl) moiety were synthesized and evaluated for their anti-tuberculosis and anti-inflammatory activities. nih.gov One derivative, compound 12 , emerged as a potent dual inhibitor, exhibiting significant activity against the growth of Mycobacterium tuberculosis with a potency nearly equal to the frontline anti-TB drug isoniazid. nih.gov This highlights the role of the 4-hydroxypiperidine (B117109) fragment in developing novel antimicrobial agents. nih.gov

Furthermore, research into hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives has shown their potential as anticancer agents. nih.gov These compounds have demonstrated cytotoxicity against various human carcinoma cell lines, with one derivative proving effective at promoting cancer cell apoptosis by modulating the expression of Bax and Bcl-2 proteins. nih.gov

Table 2: Biological Activity of Indeno[1,2-c]quinoline Derivatives

| Compound | Anti-TB Activity (MIC, μg/mL) | Anti-inflammatory Activity (NE Release IC₅₀, μM) | Anti-inflammatory Activity (Superoxide Anion IC₅₀, μM) |

|---|---|---|---|

| 3d | >50 | 2.20 | 1.78 |

| 12 | 0.96 | 1.76 | 1.72 |

| Isoniazid | 0.89 | N/A | N/A |

Data sourced from Molecules. nih.gov

While direct applications of this compound as a fluorescent marker are not extensively documented, structurally related heterocyclic compounds like pyridones and pyrrolidinones serve as core components in the synthesis of fluorophores and dyes. nih.govnih.gov The chemical principles underlying the fluorescence of these related compounds suggest the potential of the piperidinone scaffold in this area.

For instance, studies have shown that substituted 2-hydroxy-1,2-dihydropyrrol-3-ones, which share the hydroxylated lactam feature, can act as fluorescent markers related to oxidative stress and aging. nih.gov Their spectral properties match those of fluorophores found in peroxidized biological systems. nih.gov In a more direct application, certain (substituted phenylazo)-pyridone derivatives have been successfully synthesized and used for dyeing polyester (B1180765) fabrics, producing a yellow color. nih.gov This demonstrates the utility of the pyridone ring system, a close structural relative of piperidinone, in the development of dyes.

The 4-hydroxypiperidine core is a privileged scaffold in the synthesis of ligands that target various receptors in the central nervous system. Its structural features allow for the creation of potent and selective agonists and antagonists for receptors implicated in a range of neurological and psychiatric conditions.

Research has focused on developing 4-hydroxypiperidine-based antagonists for the histamine (B1213489) H3 receptor (H3R), a target for treating cognitive dysfunction. acs.org Modifications of the 4-hydroxypiperidine structure have led to compounds with nanomolar affinity for the H3R. acs.org Similarly, derivatives such as 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been synthesized and identified as selective ligands for the sigma-1 receptor, which is involved in various biological processes and is a target for therapeutic development. nih.gov The development of selective D3 receptor antagonists, which are of interest for treating neuropsychiatric disorders, has also utilized scaffolds that can be derived from piperidine precursors. mdpi.com

Table 3: Activity of 4-Hydroxypiperidine-Based H3R Ligands

| Compound | hH₃R Affinity (Kᵢ, nM) | AChE Inhibition (IC₅₀, μM) |

|---|---|---|

| ADS031 | 12.5 | 1.537 |

Data sourced from ACS Chemical Neuroscience. acs.org

This compound is a cornerstone in the development of a diverse range of novel therapeutic candidates targeting various diseases. Its utility spans from neurodegenerative disorders to infectious diseases and pain management.

Alzheimer's Disease: As previously mentioned, it is a key intermediate for Donepezil analogues that dually inhibit AChE and BACE-1, offering a multi-target approach to treatment. nih.gov

Tuberculosis and Inflammation: The scaffold has been integral to creating dual-action agents that exhibit both potent anti-tuberculosis and anti-inflammatory effects. nih.gov Derivatives have shown efficacy comparable to existing drugs but with potentially novel mechanisms of action. nih.gov

Analgesics: Substituted phenacyl derivatives of 4-hydroxypiperidine have been synthesized and screened for analgesic activity, with some halogenated versions showing protective effects against chemically induced pain in preclinical models. researchgate.net

Other Infectious Diseases: The piperidine nucleus is being explored for broader antimicrobial applications. Novel piperidin-4-imine derivatives have been developed and tested as antitubercular agents, with several compounds showing high potency and low toxicity. dovepress.comresearchgate.net

Table 4: Therapeutic Candidates Derived from Piperidine Scaffolds

| Therapeutic Area | Target/Mechanism | Example Compound Class |

|---|---|---|

| Alzheimer's Disease | Dual AChE/BACE-1 Inhibition | Donepezil Analogues nih.gov |

| Tuberculosis | M. tuberculosis Growth Inhibition | Indeno[1,2-c]quinolines nih.gov |

| Inflammation | NE Release & Superoxide (B77818) Inhibition | Indeno[1,2-c]quinolines nih.gov |

| Pain Management | Analgesic Activity | Halogenated Phenacyl Derivatives researchgate.net |

Role in Agrochemical Industry

While direct, large-scale applications of this compound in the agrochemical industry are not widely reported in scientific literature, structurally analogous compounds have shown significant utility. The chemical motifs present in this piperidinone are found in molecules developed for crop protection.

Specifically, related 4-hydroxy-2-pyrone structures have been investigated and utilized as agrochemicals. mdpi.com For example, pogostone, a naturally occurring 4-hydroxy-2-pyrone, is known to function as an insecticide and repellent. mdpi.com Furthermore, synthetic efforts have been directed toward creating novel 4-hydroxyl-pyran-2-one derivatives for use as herbicides. mdpi.com The bioactivity of these related heterocyclic compounds suggests that the 4-hydroxypiperidinone scaffold could be a viable starting point for the discovery and development of new active ingredients for the agrochemical sector.

Versatility as a Building Block for Novel Chemical Compounds

This compound is a valuable chiral building block in organic synthesis, prized for its stereochemically defined structure and multiple reactive sites. researchgate.netnih.gov Its utility stems from the presence of a secondary hydroxyl group, a lactam functionality, and a stereocenter, which together offer a platform for constructing complex molecular architectures with high levels of stereocontrol. Organic chemists and medicinal chemists leverage these features to synthesize novel compounds, including analogues of natural products and potential therapeutic agents. researchgate.netmdpi.com

The versatility of this compound as a synthon is rooted in the differential reactivity of its functional groups. The hydroxyl group at the C4 position can be readily derivatized through various reactions such as etherification, esterification, or oxidation. The lactam nitrogen can be alkylated or acylated, and the carbonyl group can undergo reduction or other transformations. This multi-functional nature allows for the systematic and regioselective introduction of diverse substituents, enabling the creation of libraries of novel compounds for biological screening.

A key advantage of using this compound is the transfer of its inherent chirality into the target molecules. As the demand for enantiomerically pure drugs continues to grow, starting from a chiral building block like this compound is an efficient strategy to ensure the desired stereochemistry in the final product. nih.gov This approach avoids the need for costly and often low-yielding chiral resolutions or asymmetric syntheses at later stages of a synthetic sequence.

The 4-hydroxypiperidin-2-one core is a key structural motif found in a variety of biologically active natural products, particularly alkaloids. researchgate.netnih.gov These natural products exhibit a wide range of pharmacological properties, including antifungal, antibacterial, and cytotoxic activities. researchgate.net Consequently, this compound serves as an attractive starting material for the total synthesis of these alkaloids or for the creation of novel analogues with potentially improved therapeutic profiles.

The strategic derivatization of the this compound scaffold allows chemists to explore structure-activity relationships (SAR) systematically. By modifying specific positions on the piperidine ring, researchers can fine-tune the pharmacological properties of the resulting molecules. For instance, the synthesis of various N-substituted derivatives can modulate properties like solubility, metabolic stability, and target-binding affinity.

Below is a table illustrating the potential for derivatization at the key reactive sites of this compound, showcasing its versatility in generating diverse chemical entities.

| Reactive Site | Type of Reaction | Potential Reagent/Condition | Resulting Functional Group/Moiety | Potential Application |

| C4-Hydroxyl Group | Etherification | Sodium hydride, Benzyl (B1604629) bromide | Benzyl ether | Protection, Introduction of lipophilic groups |

| C4-Hydroxyl Group | Esterification | Acetic anhydride, Pyridine | Acetate ester | Prodrug synthesis, SAR studies |

| C4-Hydroxyl Group | Oxidation | Dess-Martin periodinane | Ketone (Piperidin-2,4-dione) | Intermediate for further functionalization |

| N1-Lactam | N-Alkylation | Potassium carbonate, Methyl iodide | N-Methyl lactam | Modulation of polarity and metabolic stability |

| N1-Lactam | N-Acylation | Triethylamine (B128534), Acetyl chloride | N-Acetyl lactam | Altering electronic properties and H-bonding |

| C2-Carbonyl | Reduction | Lithium aluminum hydride | 4-Hydroxypiperidine | Access to saturated piperidine scaffolds |

The successful incorporation of the closely related 4-hydroxypiperidine scaffold into complex, biologically active molecules further underscores the value of this compound as a building block. For example, derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine are components of pharmacologically active compounds, including antagonists for the NMDA receptor and metabolites of drugs like haloperidol (B65202). nih.govnih.gov This demonstrates the compatibility of the hydroxypiperidine core with the structural requirements for binding to important biological targets.

The following table lists examples of complex molecules that contain the 4-hydroxypiperidine core, illustrating the successful application of this structural motif in drug design.

| Compound Class | Specific Example | Biological Target/Significance |

| NMDA Receptor Antagonists | (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol | NR2B subtype-selective NMDA receptor antagonist nih.gov |

| Haloperidol Metabolites | 4-(4-Chlorophenyl)-4-hydroxypiperidine | Metabolite of the antipsychotic drug haloperidol nih.gov |

| Drug-Related Impurities | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one | Haloperidol Related Compound B |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification and structural confirmation of (S)-4-Hydroxypiperidin-2-one rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. In ¹H-NMR spectra of related piperidinone structures, protons on the piperidine (B6355638) ring typically appear as multiplets in the δ 1.5-3.5 ppm range. nih.gov The proton attached to the hydroxyl-bearing carbon (C4) and the protons adjacent to the nitrogen and carbonyl groups are of particular diagnostic importance. ¹³C-NMR spectroscopy complements this by identifying the chemical environments of the carbon atoms, with the carbonyl carbon (C=O) exhibiting a characteristic downfield shift (δ > 170 ppm) and the carbon bearing the hydroxyl group (C-OH) appearing in the δ 60-70 ppm range. nih.govresearchgate.net Quantitative NMR (qNMR) can be employed for the absolute determination of concentration and purity by comparing the integrals of analyte signals to that of a certified internal standard. ox.ac.uk

Mass Spectrometry (MS) serves to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing an exact mass, for instance, by identifying the [M+H]⁺ ion peak. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing losses of characteristic groups like H₂O from the hydroxyl moiety.

Infrared (IR) Spectroscopy is used to identify the principal functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The presence of the lactam (cyclic amide) is confirmed by a strong C=O stretching absorption band around 1650-1680 cm⁻¹ and an N-H stretching vibration near 3300-3100 cm⁻¹. nih.govmaricopa.edu C-H stretching vibrations of the sp³ hybridized carbons in the ring appear just below 3000 cm⁻¹. maricopa.edu

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H-NMR | Ring Protons (CH₂, CH) | δ 1.5 - 3.5 ppm | nih.gov |

| ¹³C-NMR | Carbonyl Carbon (C=O) | > δ 170 ppm | nih.gov |

| ¹³C-NMR | Hydroxylated Carbon (C-OH) | δ 60 - 70 ppm | researchgate.net |

| IR Spectroscopy | O-H Stretch | 3400 - 3200 cm⁻¹ (broad) | maricopa.edu |

| IR Spectroscopy | N-H Stretch | 3300 - 3100 cm⁻¹ | nih.gov |

| IR Spectroscopy | C=O Stretch (Lactam) | 1680 - 1650 cm⁻¹ | nih.govmaricopa.edu |

| Mass Spectrometry | Molecular Ion Peak ([M+H]⁺) | m/z ≈ 116.06 | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org For chiral molecules like this compound, single-crystal X-ray diffraction analysis is invaluable as it can unequivocally establish the absolute stereochemistry. researchgate.netsoton.ac.uk This technique provides precise coordinates of each atom, allowing for the unambiguous assignment of the (S) configuration at the C4 chiral center.

Furthermore, crystallographic data reveal the preferred conformation of the piperidine ring in the solid state. The six-membered ring can adopt various conformations, such as chair, boat, or twist-boat. X-ray analysis clarifies which conformation is energetically favored and details critical structural parameters like bond lengths, bond angles, and torsion angles. tandfonline.com In related hydroxypiperidine structures, the hydroxyl group's orientation (axial or equatorial) is determined, which is crucial for understanding its potential intermolecular interactions, such as hydrogen bonding within the crystal lattice. researchgate.net This information is fundamental for building accurate computational models for further studies. nih.gov

Molecular Modeling and Docking Studies

Computational techniques such as molecular modeling and docking are powerful tools for exploring the potential biological roles of this compound.

The biological activity spectrum of a novel or uncharacterized compound can be predicted using computational tools. bmc-rm.org Software platforms like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule to predict its likely pharmacological effects, mechanisms of action, and potential targets based on structure-activity relationships derived from large databases of known bioactive compounds. bmc-rm.orgclinmedkaz.orgnih.gov For a molecule like this compound, such predictions can generate hypotheses about its potential as, for example, a neuroprotective agent, an enzyme inhibitor, or a receptor ligand, thereby guiding experimental testing. clinmedkaz.orgmdpi.com These predictions are expressed as probabilities of a substance being active (Pa) or inactive (Pi). mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. smolecule.com This technique is instrumental in understanding the binding behavior of this compound at a molecular level. In studies of structurally related inhibitors, docking analyses have successfully elucidated key binding interactions. For instance, research on sphingosine (B13886) kinase (SK) inhibitors has shown that the hydroxyl group of a 4-hydroxypiperidinyl moiety can form a critical hydrogen bond with a hydrogen bond acceptor residue, such as aspartate (D81), in the active site of the enzyme. acs.org The model can also reveal other interactions, like salt bridges between a protonated amine and acidic residues (e.g., D178). acs.org The absence of this hydrogen-bonding capability in derivatives leads to a loss of inhibitory activity, underscoring the importance of the hydroxyl group for binding. acs.org These studies provide a clear framework for how this compound might interact with and inhibit its biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgtaylorfrancis.com A QSAR model is a statistical equation that relates numerical descriptors of a molecule (representing its physicochemical, electronic, or steric properties) to its observed activity, such as inhibitory potency (IC₅₀) or binding affinity (Ki). mdpi.com

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogs with modifications at various positions on the piperidinone ring. The resulting biological data, combined with calculated molecular descriptors, would be used to build a predictive model. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be used to correlate the 3D steric and electrostatic fields of the molecules with their activity. neovarsity.org Such models can rationalize the observed activities and predict the potency of new, unsynthesized derivatives, thereby guiding the design of more effective compounds. researchgate.net A validated QSAR model serves as a crucial tool in medicinal chemistry for optimizing lead compounds by identifying the structural features that are either beneficial or detrimental to biological activity. taylorfrancis.comresearchgate.net

Future Research Directions and Therapeutic Potential

Exploration of New Synthetic Pathways

One promising approach involves the use of biocatalysts. For instance, the regio- and stereoselective hydroxylation of pyrrolidin-2-ones using enzymes like those from Sphingomonas sp. HXN-200 has been successfully demonstrated, yielding enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones. researchgate.net This biocatalytic method offers a greener and more efficient alternative to traditional chemical synthesis.

Another area of active investigation is the diastereoselective synthesis of 4-hydroxypiperidin-2-ones through metal-catalyzed reactions. Copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones has been shown to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov Similarly, highly regioselective addition of silyl (B83357) phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones, followed by a highly diastereoselective hydride reduction, presents an expedient route to cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of cis-4-hydroxypipecolic acid. researchgate.net

Furthermore, the development of one-pot synthesis methods and the use of greener deep eutectic solvent media are being explored to create more sustainable and efficient synthetic pathways for piperidine (B6355638) derivatives. mdpi.com The intramolecular aminations of N-tethered alkenes catalyzed by gold(I) complexes also represent a modern approach to constructing the piperidine ring. mdpi.com

Discovery of Novel Biological Activities

The inherent structural features of the (S)-4-hydroxypiperidin-2-one core make it a fertile ground for the discovery of new biological activities. Researchers are actively exploring its potential in various therapeutic areas beyond its established roles.

Derivatives of 4-hydroxypiperidine (B117109) have shown a wide array of pharmacological effects. For instance, certain chalcone (B49325) derivatives incorporating a 4-hydroxypiperidine ring have demonstrated significant anti-cervical cancer activity. mdpi.com Specifically, a novel nitrogen-containing heterocyclic chalcone derivative exhibited potent antiproliferative effects against human cervical cancer cells (HeLa and SiHa) and showed lower toxicity towards normal cervical epithelial cells. mdpi.com

In the realm of infectious diseases, derivatives have been investigated for their antitubercular properties. One study reported the design and synthesis of novel piperidin-4-imine derivatives as potential antitubercular agents. nih.gov Another study found that an indeno[1,2-c]quinoline derivative containing a 4-hydroxypiperidin-1-yl moiety exhibited significant activity against the growth of Mycobacterium tuberculosis. researchgate.net

Furthermore, the piperidine scaffold is a key component in compounds targeting the central nervous system. A cinnamamide (B152044) derivative, R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one, has been evaluated as an anticonvulsant, antiepileptogenic, analgesic, and neuroprotective agent. nih.gov Additionally, N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has been studied for its potential analgesic, antidepressant, and anticonvulsant effects. smolecule.com

The versatility of the 4-hydroxypiperidin-2-one scaffold is also evident in its incorporation into molecules with potential antimicrobial and anticancer activities. smolecule.com

Development of Dual or Multifunctional Agents

A significant trend in modern drug discovery is the development of single chemical entities that can modulate multiple biological targets. The this compound scaffold is well-suited for the design of such dual or multifunctional agents, offering the potential for enhanced therapeutic efficacy and a better side-effect profile.

One notable area of research is the development of dual-acting agents for neurodegenerative diseases like Alzheimer's. Chalcone-based derivatives have been designed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's pathology. mdpi.com Similarly, 4-oxypiperidine ethers have been synthesized as multiple targeting ligands at histamine (B1213489) H3 receptors and cholinesterases. nih.gov

In the field of oncology, researchers are exploring molecular hybrids that combine a nitric oxide (NO) donor with a σ receptor ligand based on the 4-hydroxypiperidin-1-yl moiety for dual-targeted cancer therapy. researchgate.net

Furthermore, the development of dual inhibitors of bacterial topoisomerases with broad-spectrum antibacterial activity is another promising avenue. acs.org A study on indeno[1,2-c]quinoline derivatives discovered a compound with potent dual antituberculosis and anti-inflammatory activities. researchgate.net This compound exhibited significant activity against M. tuberculosis and also demonstrated a potent inhibitory effect on neutrophil elastase release and superoxide (B77818) anion generation. researchgate.net

Addressing Challenges in Drug Development (e.g., resistance, toxicity)

The journey of a drug from discovery to market is fraught with challenges, including the emergence of drug resistance and issues of toxicity. The this compound scaffold offers opportunities to address some of these hurdles.

Drug resistance is a major obstacle in cancer therapy. Research into nitrogen-containing heterocyclic chalcone derivatives has shown that some compounds can reverse tumor multidrug resistance. mdpi.com One such derivative not only exhibited anti-cervical cancer activity but also showed potential in reversing cisplatin (B142131) resistance in cervical cancer cells. mdpi.com This is a critical area of research as it could lead to more effective chemotherapy regimens.

Toxicity is another significant concern in drug development. The development of highly selective therapeutic agents can help minimize off-target effects and reduce toxicity. Peptides, for example, can achieve high target specificity and low toxicity, which is particularly important in developing safer anticancer therapies. mdpi.com While not directly about this compound, the principles of enhancing selectivity and reducing toxicity are applicable to its derivatives. The long and costly process of drug development is a challenge in itself, and strategies like drug repurposing are being employed to accelerate the process and reduce costs. nih.govfrontiersin.org

The lack of predictive animal models and a complete understanding of disease mechanisms are also significant challenges. nih.gov However, the structural versatility of the this compound core allows for the synthesis of diverse libraries of compounds, which can be screened to identify leads with improved efficacy and safety profiles.

Expansion of this compound's Therapeutic Applications

The unique chemical properties of this compound make it a valuable building block for a wide range of therapeutic agents. Its potential applications span across various fields of medicine.

In medicinal chemistry, it serves as a precursor for the synthesis of complex organic molecules with potential therapeutic effects. Derivatives have been explored for their utility in treating neurological disorders, cancer, and infectious diseases. mdpi.comnih.gov

The piperidine moiety is a common feature in many biologically active compounds. For instance, derivatives of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone have been investigated for their potential antidepressant, analgesic, and antipsychotic properties. smolecule.com The structural and functional diversity of piperidine derivatives allows them to interact with a wide range of biological targets. researchgate.net

Future research will likely focus on synthesizing novel analogs of this compound and evaluating their activity against a broader range of diseases. The exploration of its use in developing agents for metabolic disorders, cardiovascular diseases, and rare genetic conditions could be fruitful areas of investigation. The continued development of innovative synthetic methodologies will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

常见问题

Q. How can computational methods predict the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Explore ligand-protein binding stability.

- Quantitative structure-activity relationship (QSAR) : Develop models to correlate structural features with activity.

- Docking software (e.g., AutoDock Vina) : Screen against target libraries (e.g., Protein Data Bank) .

Data Management and Ethical Considerations

Q. How should researchers address data anonymization when sharing this compound-related datasets?

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals. Validate assumptions with residual plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。